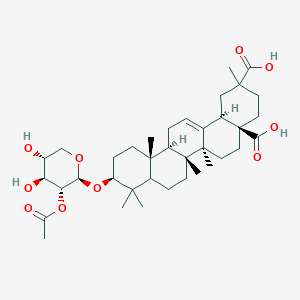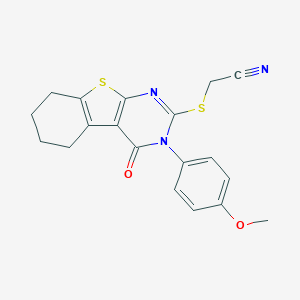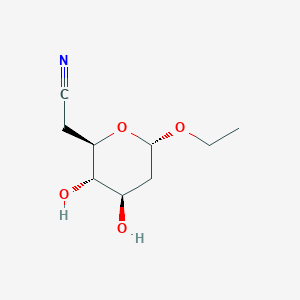![molecular formula C₂₈H₄₆O₃ B133276 (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol CAS No. 84985-78-4](/img/structure/B133276.png)
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
Vue d'ensemble
Description
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol, also known as (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol, is a useful research compound. Its molecular formula is C₂₈H₄₆O₃ and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Improving Vitamin D Status
4,5-Dihydroxy Vitamin D2, also known as ergocalciferol, is used to improve Vitamin D status in the body . It is used in supplementation and/or fortification interventions to address Vitamin D deficiency . Ergocalciferol has been found to be effective in raising the serum levels of Vitamin D metabolites .
Bone Health
Traditionally, Vitamin D, including 4,5-Dihydroxy Vitamin D2, has been associated with bone health . It plays a crucial role in the prevention of disorders associated with bone health .
Muscle Strength
Ergocalciferol has been studied for its effects on muscle strength . The compound is believed to influence isometric muscle strength and hand grip strength .
Prevention of Chronic Diseases
Emerging research suggests that Vitamin D status, which can be improved by ergocalciferol, is positively correlated with health conditions such as cancer, immunity disorders, diabetes, muscle disorders, and cardiovascular disease .
Parathyroid Hormone Levels
4,5-Dihydroxy Vitamin D2 has been found to influence parathyroid hormone (PTH) levels . Higher efficacy of cholecalciferol than ergocalciferol in reducing PTH levels has been observed .
Bone Mineral Density
Ergocalciferol has been studied for its impact on bone mineral density . It is believed to play a role in maintaining and improving bone mineral density .
Quantitative Analysis in Clinical Research
4,5-Dihydroxy Vitamin D2 is used in clinical research for quantitative analysis . The compound’s properties make it ideal for quantitation in clinical research .
Health Claims and Food Fortification
Due to its health benefits, 4,5-Dihydroxy Vitamin D2 is used in food fortification and supplementation . This presents opportunities for the food industry and nutrition researchers to work together towards achieving potential health benefits .
Mécanisme D'action
Target of Action
The primary target of 4,5-Dihydroxy Vitamin D2, also known as ergocalciferol, is the Vitamin D Receptor (VDR) . The binding of Vitamin D2 to VDR influences a wide range of physiological processes, from bone health to immune function .
Mode of Action
4,5-Dihydroxy Vitamin D2 interacts with its target, the VDR, leading to changes in the expression of specific genes . This interaction results in the modulation of various biological functions, including calcium and phosphorus metabolism, which are essential for bone health . Additionally, Vitamin D2 seems to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Biochemical Pathways
The biochemical pathway of Vitamin D2 involves two-step hydroxylation for activation . The first step occurs in the liver, where Vitamin D2 is hydroxylated to form 25-hydroxyvitamin D2 . The second step occurs in the kidneys, where it is further hydroxylated to form 1,25-dihydroxyvitamin D2, the biologically active form . These steps are crucial for Vitamin D2 to show its effect properly .
Pharmacokinetics
The pharmacokinetics of Vitamin D2 involves its absorption, distribution, metabolism, and excretion (ADME). Vitamin D2 is fat-soluble, which facilitates its absorption in the gut . It is then transported to the liver for the first hydroxylation step . Compared to Vitamin D3, Vitamin D2 has a lower affinity for Vitamin D-binding protein (VDBP), leading to its easy removal from the circulation . This results in a reduced formation of 25-hydroxy Vitamin D2 by the 25-hydroxylase enzyme and increased inactivation by the action of 24-hydroxylase .
Result of Action
The action of 4,5-Dihydroxy Vitamin D2 results in various molecular and cellular effects. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health . In Vitamin D deficiency, clinical and biochemical rickets characterized by hypocalcemia, hypophosphatemia, and skeletal manifestations may occur . Moreover, Vitamin D2 has been reported to have a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders .
Action Environment
The action of 4,5-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the synthesis of Vitamin D2 is affected by ultraviolet (UV) irradiation . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D2 .
Propriétés
IUPAC Name |
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)19(3)8-9-21(5)24-12-13-25-27(24,6)14-7-15-28(25,31)26(30)17-22-16-23(29)11-10-20(22)4/h8-9,17-19,21,23-26,29-31H,4,7,10-16H2,1-3,5-6H3/b9-8+,22-17-/t19-,21+,23-,24+,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILCRGOVVVVRF-OZRHESORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471272 | |
| Record name | 4,5-Dihydroxy Vitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |
CAS RN |
84985-78-4 | |
| Record name | 4,5-Dihydroxy Vitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



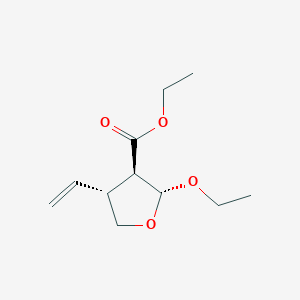
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
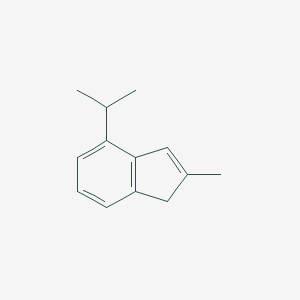
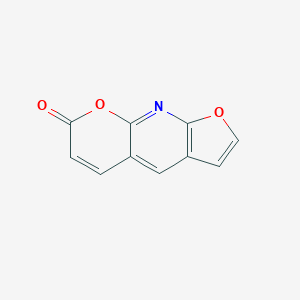
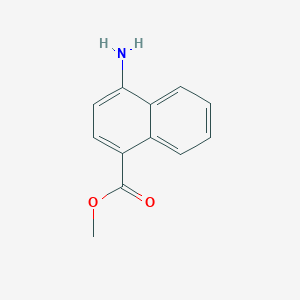
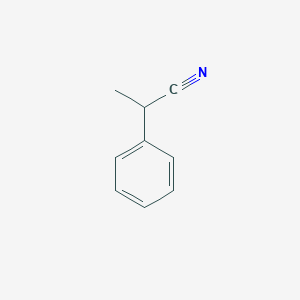

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)

